N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide
CAS No.: 102692-02-4
Cat. No.: VC0012254
Molecular Formula: C6H9N3O2
Molecular Weight: 155.157
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102692-02-4 |
|---|---|
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.157 |
| IUPAC Name | N'-hydroxy-3,5-dimethyl-1,2-oxazole-4-carboximidamide |
| Standard InChI | InChI=1S/C6H9N3O2/c1-3-5(6(7)8-10)4(2)11-9-3/h10H,1-2H3,(H2,7,8) |
| Standard InChI Key | JFEPKMYXDAKZOH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C(=NO)N |
Introduction
Chemical Identity and Classification
N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide is identified by CAS number 102692-02-4 and possesses the molecular formula C6H9N3O2 with a molecular weight of 155.157 g/mol. The compound belongs to the broader class of isoxazoles, which are aromatic organic heterocyclic compounds consisting of a five-membered ring containing adjacent nitrogen and oxygen atoms in the 1,2-positions . The isoxazole core (C3H3NO) serves as the foundation for numerous biologically active compounds, with this particular derivative featuring methyl substituents at positions 3 and 5, along with a carboximidamide group at position 4.
The IUPAC name for this compound is N'-hydroxy-3,5-dimethyl-1,2-oxazole-4-carboximidamide, which systematically describes its structural features. This nomenclature highlights the presence of the hydroxy group attached to the nitrogen of the carboximidamide moiety, distinguishing it from other isoxazole derivatives that may have different functional groups at the 4-position.
Structural Characteristics and Representation
Molecular Structure
The molecular structure of N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide consists of an isoxazole ring with two methyl groups at positions 3 and 5, and a carboximidamide group (-C(=NOH)NH2) at position 4. This arrangement creates a compound with multiple functional groups that can participate in various types of interactions, particularly hydrogen bonding through the hydroxamic acid-like motif.
Chemical Representation
The compound can be represented using several chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | CC1=C(C(=NO1)C)C(=NO)N |
| InChI | InChI=1S/C6H9N3O2/c1-3-5(6(7)8-10)4(2)11-9-3/h10H,1-2H3,(H2,7,8) |
| InChIKey | JFEPKMYXDAKZOH-UHFFFAOYS |
These notations provide standardized ways to represent the compound's structure in chemical databases and computational chemistry applications.
Relationship to Other Isoxazole Derivatives
N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide shares structural similarities with several other isoxazole derivatives that have established biological activities. The 3,5-dimethylisoxazole core appears in several compounds such as 3,5-dimethylisoxazole-4-carboxylic acid (C6H7NO3) and 3,5-dimethylisoxazol-4-yl isocyanate (C6H6N2O2) .
Comparison with Related Compounds
The following table compares N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide with related isoxazole derivatives:
| Compound | Molecular Formula | Molecular Weight | Functional Group at Position 4 |
|---|---|---|---|
| N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide | C6H9N3O2 | 155.157 | Carboximidamide (-C(=NOH)NH2) |
| 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | 141.126 | Carboxylic acid (-COOH) |
| 3,5-Dimethylisoxazol-4-yl isocyanate | C6H6N2O2 | 138.126 | Isocyanate (-N=C=O) |
| 3,5-Dimethylisoxazole-4-carbonyl chloride | C6H6ClNO2 | 159.569 | Carbonyl chloride (-COCl) |
This comparison reveals that while these compounds share the same core structure, their different functional groups at position 4 likely confer distinct chemical and biological properties .
Synthesis Considerations
The synthesis of N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide likely follows strategies similar to those employed for other functionalized isoxazoles. Potential synthetic routes might involve:
-
Modification of 3,5-dimethylisoxazole-4-carboxylic acid to introduce the carboximidamide functionality
-
Cyclization reactions to form the isoxazole ring with the desired substituents already in place
-
Functional group interconversion from related precursors such as nitriles or carboxylic acids
Careful control of reaction conditions would be necessary to selectively functionalize the 4-position while maintaining the integrity of the isoxazole ring and the hydroxy group.
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